molecular formula C9H7F2NOS B2452011 6-Fluoro-2-[(2-fluoroethyl)sulfanyl]-1,3-benzoxazole CAS No. 155559-57-2

6-Fluoro-2-[(2-fluoroethyl)sulfanyl]-1,3-benzoxazole

Cat. No.: B2452011
CAS No.: 155559-57-2
M. Wt: 215.22
InChI Key: QBZRIGLUSGMVKV-UHFFFAOYSA-N
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Description

6-Fluoro-2-[(2-fluoroethyl)sulfanyl]-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of fluorine atoms and a thioether group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenol with various reagents. For 6-Fluoro-2-[(2-fluoroethyl)sulfanyl]-1,3-benzoxazole, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-[(2-fluoroethyl)sulfanyl]-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzoxazole derivatives.

Scientific Research Applications

6-Fluoro-2-[(2-fluoroethyl)sulfanyl]-1,3-benzoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-[(2-fluoroethyl)sulfanyl]-1,3-benzoxazole involves its interaction with molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in biological processes.

    Interacting with DNA: Modulating gene expression and cellular functions.

    Disrupting Cell Membranes: Affecting the integrity and function of cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound without the fluorine and thioether groups.

    6-Fluorobenzoxazole: A derivative with a single fluorine atom.

    2-(2-Fluoroethylthio)benzoxazole: A derivative with the thioether group but without the additional fluorine atom.

Uniqueness

6-Fluoro-2-[(2-fluoroethyl)sulfanyl]-1,3-benzoxazole is unique due to the presence of both fluorine atoms and the thioether group, which enhance its chemical reactivity and potential biological activity compared to other benzoxazole derivatives .

Properties

IUPAC Name

6-fluoro-2-(2-fluoroethylsulfanyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NOS/c10-3-4-14-9-12-7-2-1-6(11)5-8(7)13-9/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZRIGLUSGMVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=N2)SCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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